![molecular formula C16H17FN6O2S B2984970 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide CAS No. 2310040-18-5](/img/structure/B2984970.png)

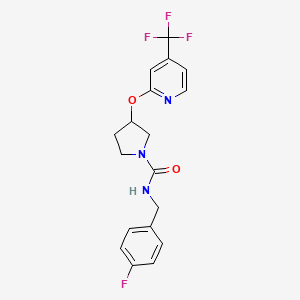

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

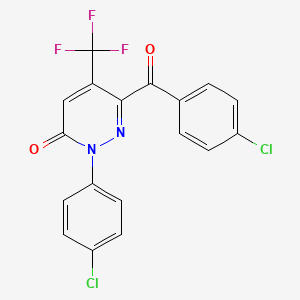

The compound “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide” belongs to a class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . It is a part of a larger family of heterocycles, triazolothiadiazine, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Wissenschaftliche Forschungsanwendungen

Here is a comprehensive analysis of the scientific research applications of “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide”:

Antibacterial Activity

This compound has been tested for its antibacterial activities against various strains such as Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) using the microbroth dilution method to obtain minimum inhibitory concentrations (MICs) .

BRD4 Inhibition

It has shown potential in inhibiting BRD4 in human MCF7 cells, which is assessed as downregulation of ERalpha after 18 to 24 hours by Hoechst staining-based cellomics arrayscan analysis .

Kinase Selectivity

The compound has been part of studies involving receptor tyrosine kinase c-Met with high protein kinase selectivity .

Energetic Materials

There is potential application as energetic materials due to good thermal stabilities and detonation properties .

Pharmacological Activities

The triazolo[4,3-b]pyridazin nucleus has been associated with diverse pharmacological activities including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors .

Antiviral Activity

It has been tested for potential antiviral activity and cytotoxicity against Herpes simplex virus grown on Vero African monkey kidney cells .

Pharmaceutical Drugs

The 1,2,4-triazole scaffold is found in a wide range of pharmaceutical drugs with applications such as antifungal (voriconazole), hypertension treatment (forasartan), antidiabetic (sitagliptin), and breast cancer treatment (letrozole) .

Molecular Modeling Study

The compound has been part of molecular modeling studies to explore its biological activity further .

Wirkmechanismus

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division, particularly in Escherichia coli (strain K12) and Shigella flexneri .

Mode of Action

The compound interacts with the Cell division protein ZipA , stabilizing it and serving as a cytoplasmic membrane anchor for the Z ring . This interaction results in changes in the bacterial cell division process, potentially inhibiting it .

Biochemical Pathways

It is known that the compound’s interaction with theCell division protein ZipA influences the bacterial cell division process . The downstream effects of this interaction could include disruption of normal bacterial growth and proliferation.

Pharmacokinetics

Similar compounds in its class have been reported to exhibit excellent pharmacokinetic profiles, with high potency in vitro and in vivo . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its interaction with the Cell division protein ZipA . By interacting with this protein, the compound could disrupt the normal process of bacterial cell division, potentially leading to the inhibition of bacterial growth .

Eigenschaften

IUPAC Name |

4-fluoro-N,2-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN6O2S/c1-11-7-12(17)3-4-14(11)26(24,25)21(2)13-8-22(9-13)16-6-5-15-19-18-10-23(15)20-16/h3-7,10,13H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIPNSYODVYJPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-fluoro-N,2-dimethylbenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2984892.png)

![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)

![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)

![[5-(Difluoromethyl)-1-methylpyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2984906.png)